molecular formula C8H8N2OS B12792211 1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide CAS No. 55715-59-8

1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide

Cat. No.: B12792211
CAS No.: 55715-59-8
M. Wt: 180.23 g/mol
InChI Key: SYVKEUKDIGZLTE-UHFFFAOYSA-N
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Description

1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide is a heterocyclic compound that belongs to the class of benzisothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with methylating agents followed by oxidation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-Hydroxybenzimidazole N-oxide
  • 1-Methylbenzimidazole 3-oxide
  • Benzisothiazolinone

Comparison: 1-Methyl-3H-1,2-benzisothiazol-3-imine 1-oxide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

55715-59-8

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

1-methyl-1-oxo-1,2-benzothiazol-3-imine

InChI

InChI=1S/C8H8N2OS/c1-12(11)7-5-3-2-4-6(7)8(9)10-12/h2-5,9H,1H3

InChI Key

SYVKEUKDIGZLTE-UHFFFAOYSA-N

Canonical SMILES

CS1(=NC(=N)C2=CC=CC=C21)=O

Origin of Product

United States

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